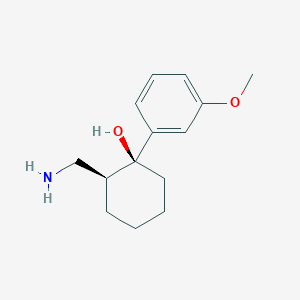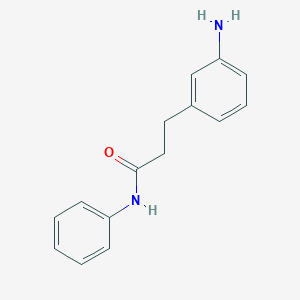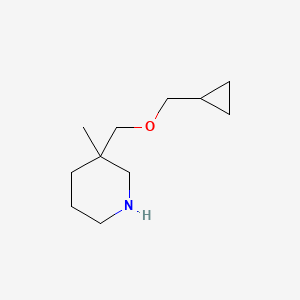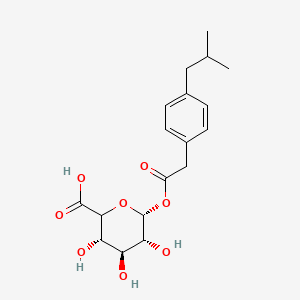
Ibufenac Acyl-Beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ibufenac Acyl-Beta-D-Glucuronide is a metabolite of ibufenac, a nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the process of glucuronidation, where ibufenac is conjugated with glucuronic acid. The resulting compound is more water-soluble, facilitating its excretion from the body. This process is crucial for the metabolism and elimination of many drugs, including NSAIDs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ibufenac Acyl-Beta-D-Glucuronide typically involves the enzymatic reaction of ibufenac with uridine diphosphate glucuronic acid (UDPGA) in the presence of UDP-glucuronosyltransferase (UGT) enzymes. This reaction occurs primarily in the liver, where UGT enzymes are abundant .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes to catalyze the glucuronidation reaction. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Ibufenac Acyl-Beta-D-Glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the glucuronide bond, resulting in the release of ibufenac and glucuronic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidative metabolites.
Substitution: Nucleophilic substitution reactions can occur, where the glucuronic acid moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions at physiological pH.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or molecular oxygen.
Substitution: Involves nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Hydrolysis: Ibufenac and glucuronic acid.
Oxidation: Various oxidative metabolites of ibufenac.
Substitution: Substituted ibufenac derivatives.
Applications De Recherche Scientifique
Ibufenac Acyl-Beta-D-Glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and the stability of acyl glucuronides.
Biology: Investigated for its role in drug metabolism and the formation of reactive metabolites.
Medicine: Studied for its potential toxicological effects and its role in drug-induced liver injury.
Mécanisme D'action
The mechanism of action of Ibufenac Acyl-Beta-D-Glucuronide involves its formation through the conjugation of ibufenac with glucuronic acid by UGT enzymes. This process increases the water solubility of ibufenac, facilitating its excretion from the body. The compound can also undergo hydrolysis, releasing ibufenac and glucuronic acid, which can then be reabsorbed and further metabolized .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen Acyl-Beta-D-Glucuronide: Another NSAID glucuronide with similar properties and metabolic pathways.
Diclofenac Acyl-Beta-D-Glucuronide: Similar in structure and function, but with different pharmacokinetic properties.
Ketoprofen Acyl-Beta-D-Glucuronide: Shares similar metabolic pathways but differs in its reactivity and stability.
Uniqueness
Ibufenac Acyl-Beta-D-Glucuronide is unique in its specific formation from ibufenac and its distinct pharmacokinetic profile. Its stability and reactivity differ from other acyl glucuronides, making it a valuable compound for studying drug metabolism and potential toxicological effects .
Propriétés
Formule moléculaire |
C18H24O8 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
(3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H24O8/c1-9(2)7-10-3-5-11(6-4-10)8-12(19)25-18-15(22)13(20)14(21)16(26-18)17(23)24/h3-6,9,13-16,18,20-22H,7-8H2,1-2H3,(H,23,24)/t13-,14-,15+,16?,18-/m0/s1 |
Clé InChI |
USRHMLCTGMMMCQ-ZOWQXGHRSA-N |
SMILES isomérique |
CC(C)CC1=CC=C(C=C1)CC(=O)O[C@@H]2[C@@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


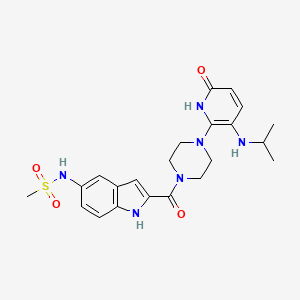
![5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13854651.png)




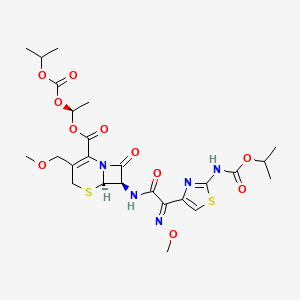

![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)
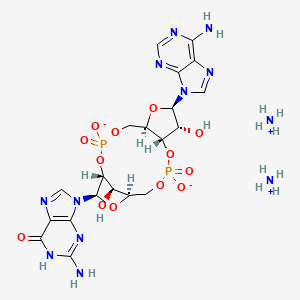
![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)
